molecular formula C22H24N2O6S2 B12029541 N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B12029541
M. Wt: 476.6 g/mol
InChI Key: GOVAPBKDCLYKBI-UHFFFAOYSA-N
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Description

N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxothiolan ring, a benzothiophene moiety, and a benzodioxine carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves multiple steps, starting with the preparation of the dioxothiolan ring. One common method is the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base, such as potassium hydroxide, in an ethanol or DMF solvent mixture . The resulting intermediate is then coupled with the benzothiophene and benzodioxine carboxamide moieties under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes selecting appropriate solvents, reaction temperatures, and purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the benzothiophene moiety can lead to the formation of dihydrobenzothiophene derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxine and benzothiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxothiolan ring can yield sulfoxides or sulfones, while reduction of the benzothiophene moiety can produce dihydrobenzothiophene derivatives.

Scientific Research Applications

N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Potential use as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is unique due to its combination of structural features, including the dioxothiolan ring, benzothiophene moiety, and benzodioxine carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H24N2O6S2

Molecular Weight

476.6 g/mol

IUPAC Name

N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C22H24N2O6S2/c25-20(17-11-29-15-6-2-3-7-16(15)30-17)24-22-19(14-5-1-4-8-18(14)31-22)21(26)23-13-9-10-32(27,28)12-13/h2-3,6-7,13,17H,1,4-5,8-12H2,(H,23,26)(H,24,25)

InChI Key

GOVAPBKDCLYKBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3COC4=CC=CC=C4O3)C(=O)NC5CCS(=O)(=O)C5

Origin of Product

United States

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